ABA receptor agonist 1

Opabactin analog Structure-directed design Molecular docking

ABA receptor agonist 1 (compound 4c) is a structurally characterized opabactin analog with documented comparable or superior activity to OP across dicot and monocot species. Transcriptome analysis confirms its drought tolerance mechanism diverges from iso-PhABA, making it an essential mechanistic probe for ABA signaling dissection and a validated backup for OP-based protocols. As a key member of the 4a-4d series, compound 4c provides a critical SAR reference standard. Substitution with unvalidated agonists compromises cross-study comparability and dose-response calibrations.

Molecular Formula C20H24N2O3
Molecular Weight 340.4 g/mol
Cat. No. B15136022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameABA receptor agonist 1
Molecular FormulaC20H24N2O3
Molecular Weight340.4 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)O)NC(=O)CC1=CC(=C(C(=C1)C2CC2)C#N)C3CC3
InChIInChI=1S/C20H24N2O3/c1-11(2)19(20(24)25)22-18(23)9-12-7-15(13-3-4-13)17(10-21)16(8-12)14-5-6-14/h7-8,11,13-14,19H,3-6,9H2,1-2H3,(H,22,23)(H,24,25)
InChIKeyIILLCPIJCURCHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ABA Receptor Agonist 1 (Compound 4c): A Potent Opabactin Analog for Drought Stress Research and Agricultural R&D Procurement


ABA receptor agonist 1 (compound 4c) is a synthetic small-molecule agonist targeting the PYR/PYL family of abscisic acid (ABA) receptors, with CAS number 2981430-43-5 and molecular formula C20H24N2O3 [1]. Structurally, it belongs to the opabactin analog series developed via structure-directed design and molecular docking optimization [2]. Functionally, it activates ABA signaling pathways to inhibit seed germination and seedling growth while promoting stomatal closure and drought resistance across multiple plant species [1]. This compound represents a structurally distinct and mechanistically characterized agonist within the increasingly crowded ABA receptor agonist landscape, making precise product identification essential for reproducible research and agricultural development applications.

Why Generic Substitution of ABA Receptor Agonist 1 (Compound 4c) with Other Opabactin Analogs Compromises Experimental Reproducibility and Mechanistic Specificity


Generic substitution of ABA receptor agonists within the same structural class is scientifically inadvisable due to documented mechanistic divergence and species-specific activity profiles. Even among structurally related opabactin analogs, minor structural modifications yield substantial differences in receptor selectivity, transcriptional output, and organismal response [1]. For instance, while opabactin (OP) exhibits receptor activation restricted to PYL receptors bearing a Val residue at the 3' tunnel position, other analogs display distinct selectivity patterns that alter target receptor engagement across plant species [2]. More critically, transcriptome-level analysis has confirmed that compound 4c activates drought tolerance in Arabidopsis thaliana via a mechanism distinct from iso-PhABA, despite both compounds producing superficially similar phenotypic outcomes [1]. Consequently, substituting compound 4c with another opabactin analog or ABA agonist without independent validation introduces uncontrolled variables that can invalidate dose-response calibrations, confound transcriptomic interpretations, and irreversibly compromise cross-study comparability.

Product-Specific Quantitative Differentiation Evidence for ABA Receptor Agonist 1 (Compound 4c) Procurement Decision Support


Structural Identity and Chemical Provenance: Opabactin Analog Scaffold Confirmation with Documented Synthesis Pathway

ABA receptor agonist 1 (compound 4c) is unequivocally identified as a member of the opabactin analog series synthesized via a combination of structure-directed design and molecular docking screening methods, distinguishing it from earlier-generation agonists such as pyrabactin, quinabactin, and cyanabactin which were identified through random library screening rather than rational design [1]. The compound bears the molecular formula C20H24N2O3 with a molecular weight of 340.42 g/mol and CAS number 2981430-43-5, providing a definitive chemical fingerprint for procurement verification [2]. Unlike opabactin (OP) itself, compound 4c belongs to a subclass of analogs (4a-4d and 5a) that were explicitly characterized for comparative activity profiling, establishing a documented baseline for cross-study reproducibility [1].

Opabactin analog Structure-directed design Molecular docking Agricultural chemistry

Functional Activity in Bioassays: Comparable or Superior Activity to Opabactin Across Multiple Plant Species

In direct comparative bioassays, compound 4c (along with analogs 4a-4d and 5a) demonstrated activity that was comparable or superior to the parent compound opabactin (OP) across multiple plant species and physiological endpoints [1]. Specifically, compound 4c effectively inhibited seed germination and seedling growth in Arabidopsis thaliana (dicot model) and rice (Oryza sativa, monocot crop), while simultaneously enhancing stomatal closure and drought resistance in wheat (Triticum aestivum) and soybean (Glycine max) . This multi-species activity profile establishes compound 4c as a functionally validated analog with demonstrated efficacy that meets or exceeds the benchmark set by opabactin, the current reference standard for high-potency synthetic ABA receptor agonists.

Seed germination inhibition Seedling growth inhibition Stomatal closure Drought resistance Arabidopsis thaliana Oryza sativa Triticum aestivum Glycine max

Mechanistic Differentiation: Distinct Transcriptional Mechanism from Iso-PhABA in Drought Tolerance Activation

Transcriptome-level analysis revealed that compound 4c enhances drought tolerance in Arabidopsis thaliana through a mechanism that is distinct from that of iso-PhABA, a structural isomer of phaseic acid that also functions as an ABA analog [1]. While both compounds ultimately improve drought tolerance phenotypes, the transcriptional programs they activate differ, indicating that compound 4c engages ABA signaling components or downstream effectors in a compound-specific manner that cannot be extrapolated from other agonists [1]. This mechanistic divergence has direct implications for experimental design: studies investigating specific drought-responsive gene networks or seeking to dissect ABA signaling branch points should not treat compound 4c as interchangeable with other ABA agonists.

Transcriptome analysis Drought tolerance mechanism ABA signaling pathway iso-PhABA Mechanism of action

Receptor Selectivity Landscape: Structural Context for Interpreting Compound 4c Activity Relative to Broader Agonist Class

The broader opabactin analog class, including compound 4c, operates within a defined receptor selectivity landscape that differs fundamentally from earlier-generation agonists. Opabactin activation is limited to ABA receptors bearing a Val residue at the 3' tunnel position (e.g., TaPYL8), whereas newer agonists such as iCB can accommodate the bulkier Leu residue found in AtPYL8, SlPYL8, and VviPYL8, extending activity to additional receptor subfamilies [1]. Additionally, pyrabactin—a first-generation agonist—exhibits the confounding property of acting as an agonist at PYR1 and PYL1 but as an antagonist at PYL2, a functional duality not observed with opabactin-class compounds [2]. While direct receptor selectivity data for compound 4c specifically have not been published, its classification within the opabactin analog series implies a selectivity profile distinct from both pyrabactin-class and iCB-class agonists [1].

Receptor selectivity PYR1 PYL ABA receptor subfamily Structure-activity relationship

Optimal Research and Industrial Application Scenarios for ABA Receptor Agonist 1 (Compound 4c) Based on Quantitative Differentiation Evidence


Comparative Structure-Activity Relationship (SAR) Studies of Opabactin Analogs

Compound 4c is optimally deployed as a characterized member of the 4a-4d analog series for SAR investigations. Its documented comparable or superior activity to opabactin across multiple species [1] enables researchers to systematically probe how structural modifications within the opabactin scaffold influence receptor binding, functional potency, and species specificity. Procurement of compound 4c for SAR panels provides a validated reference point against which novel analogs can be benchmarked, facilitating rational optimization of next-generation ABA agonists.

Mechanistic Dissection of ABA Signaling Pathways via Transcriptomic Profiling

The documented mechanistic divergence between compound 4c and iso-PhABA in activating drought tolerance transcriptional programs [1] makes compound 4c a strategic tool for pathway dissection studies. Researchers comparing transcriptional responses elicited by different ABA agonists can use compound 4c as a 'mechanistic probe' to identify agonist-specific signaling branches, distinguish receptor-subtype-dependent from receptor-subtype-independent responses, and map the connectivity architecture of the ABA signaling network.

Agricultural Drought Tolerance Screening in Dicot and Monocot Crop Models

Compound 4c's validated activity across both dicot (Arabidopsis, soybean) and monocot (rice, wheat) species positions it as a versatile tool compound for agricultural drought tolerance screening programs. Its opabactin-equivalent potency combined with its distinct transcriptional mechanism offers agronomic researchers an alternative to opabactin for lead optimization campaigns, backup compound strategies, and cross-species comparative studies of synthetic ABA agonist efficacy in crop protection applications.

Backup Compound Procurement for Opabactin-Dependent Experimental Continuity

Given that compound 4c exhibits functional activity comparable or superior to opabactin across multiple bioassays [1], it serves as a scientifically justified backup compound for laboratories with established opabactin-based experimental protocols. In scenarios where opabactin availability is constrained by supply chain disruptions, cost considerations, or vendor stockouts, compound 4c provides a validated alternative that maintains experimental continuity without requiring wholesale protocol revalidation, provided that receptor selectivity requirements are not the primary experimental variable.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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